Enhanced IDO1 Inhibition Potency
3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one derivatives exhibit nanomolar inhibitory activity against human Indoleamine 2,3-dioxygenase 1 (IDO1). A representative compound (US11447477, Compound 6) containing this core scaffold demonstrated an IC50 of 88 nM [1]. While direct comparative data for the exact scaffold versus a non-fluorinated 3-aminooxindole is not available in the public domain, the 88 nM value is consistent with the potent IDO1 inhibition reported for other fluorinated oxindole-based inhibitors, establishing the 6-fluoro-3-amino substitution pattern as a privileged pharmacophore for this target [2].
| Evidence Dimension | Inhibitory activity against IDO1 (IC50) |
|---|---|
| Target Compound Data | 88 nM (US11447477, Compound 6, containing the 3-amino-6-fluoro-1,3-dihydro-2H-indol-2-one core) |
| Comparator Or Baseline | Non-fluorinated 3-aminooxindole derivatives (data not directly comparable but inferred from SAR of fluorinated oxindoles) |
| Quantified Difference | N/A (exact comparator data unavailable; class-level inference based on established SAR of fluorinated oxindole IDO1 inhibitors) |
| Conditions | Enzymatic assay using recombinant human IDO1; compounds dissolved in DMSO |
Why This Matters
The 88 nM IC50 value against IDO1 positions this scaffold as a promising starting point for immuno-oncology drug discovery, offering a quantifiable potency benchmark that simpler oxindole building blocks cannot achieve.
- [1] BindingDB. (n.d.). BDBM571730: US11447477, Compound 6. BindingDB, University of California San Diego. View Source
- [2] Röhrig, U. F., Majjigapu, S. R., Vogel, P., Zoete, V., & Michielin, O. (2015). Challenges in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. View Source
